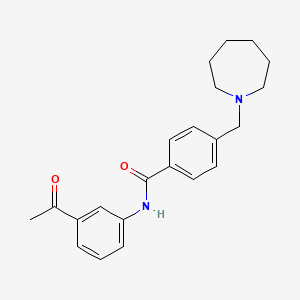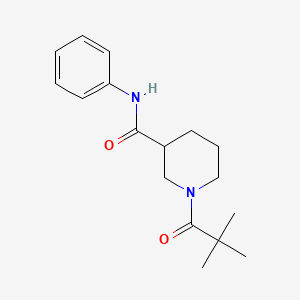![molecular formula C22H16ClNO7 B5976861 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid, also known as GW0742, is a synthetic drug that belongs to the class of selective peroxisome proliferator-activated receptor (PPAR) agonists. It is a potent and selective agonist of PPAR-delta, which is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. GW0742 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用机制
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid exerts its effects by binding to and activating PPAR-delta, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPAR-delta activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In skeletal muscle and adipose tissue, this compound increases fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. In the liver, this compound reduces hepatic steatosis and improves insulin sensitivity. In the cardiovascular system, this compound improves vascular function, reduces atherosclerosis, and protects against myocardial infarction. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and sensitizes cancer cells to chemotherapy.
实验室实验的优点和局限性
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has several advantages for lab experiments. It is a potent and selective PPAR-delta agonist, which allows for the specific activation of this receptor without affecting other PPAR subtypes. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo experiments. However, this compound has some limitations, including its cost and availability, which may limit its widespread use in research.
未来方向
There are several future directions for the research on 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid. One area of interest is the potential therapeutic applications of this compound in metabolic disorders, cardiovascular diseases, and cancer. Another area of interest is the identification of novel PPAR-delta agonists with improved pharmacokinetic properties and fewer side effects. Additionally, the mechanisms underlying the effects of this compound on mitochondrial biogenesis and autophagy need to be further elucidated. Finally, the role of this compound in aging and longevity needs to be explored.
合成方法
The synthesis of 4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid involves several steps, starting from the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. This intermediate is then reacted with 4-aminophenol in the presence of a base to form 4-(2-chlorophenoxy)aniline. The next step involves the reaction of 4-(2-chlorophenoxy)aniline with chloroacetyl chloride to form 4-(2-chlorophenoxy)acetanilide. Finally, the reaction of 4-(2-chlorophenoxy)acetanilide with phthalic anhydride in the presence of a base yields this compound.
科学研究应用
4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, this compound has been shown to improve insulin sensitivity, increase glucose uptake, and promote fatty acid oxidation in skeletal muscle and adipose tissue. In cardiovascular diseases, this compound has been shown to reduce atherosclerosis, improve vascular function, and protect against myocardial infarction. In cancer, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy.
属性
IUPAC Name |
4-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenoxy]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO7/c23-18-3-1-2-4-19(18)30-12-20(25)24-13-5-7-14(8-6-13)31-15-9-10-16(21(26)27)17(11-15)22(28)29/h1-11H,12H2,(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJBZFYLZBVJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)

![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5976837.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-nitrobenzamide](/img/structure/B5976844.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
![6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-2-pyridinol trifluoroacetate (salt)](/img/structure/B5976870.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5976877.png)